Carsalam
Description
Contextualizing Carsalam within Chemical and Pharmaceutical Sciences
This compound is classified as a benzoxazine (B1645224) derivative. Co researchgate.netmpounds within this class are recognized for their diverse biological activities. In ikm.org.myijfans.org the broader context of medicinal chemistry, this compound has been historically investigated for its potential as a nonsteroidal anti-inflammatory drug (NSAID) and analgesic agent.
I archive.orgts significance in modern pharmaceutical science, however, is largely attributed to its role as a crucial intermediate in the synthesis of Salcaprozate Sodium (SNAC). SNAC is an oral absorption promoter, a substance that enhances the bioavailability of certain orally administered drugs. The development of SNAC in the 1990s marked a pivotal moment in the academic and industrial interest in this compound, solidifying its importance as a valuable synthetic precursor.
Evolution of Academic Interest in this compound Research
The academic journey of this compound can be traced back to the late 19th century. The first documented synthesis of what was then termed "Carbonylsalicylamid" is attributed to Alfred Bogisch in 1889. Ea archive.orggoogle.comwikimedia.orgarchive.orgwikimedia.orgrly research in the 20th century likely focused on exploring the fundamental properties and potential therapeutic applications of this and related salicylamide (B354443) derivatives, which were known for their analgesic and anti-inflammatory properties.
A nih.govresearchgate.netnih.gov significant development in the synthesis of this compound was the method reported by Hoback, Crum, and Carroll, which provided a reliable route to the compound. This method, involving the reaction of salicylamide with ethyl chlorocarbonate, offered a substantial yield and became a key procedure in the laboratory-scale production of this compound.
The latter half of the 20th century saw a shift in the primary focus of this compound research. While its intrinsic biological activities were of interest, its utility as a synthetic intermediate became increasingly prominent. The discovery and development of Salcaprozate Sodium (SNAC) as an oral absorption enhancer in the 1990s became the primary driver for contemporary academic and industrial research involving this compound. This has led to the development of new and improved synthesis methods for this compound, aimed at increasing efficiency and yield for the large-scale production required for the manufacturing of SNAC.
Detailed Research Findings
Synthesis and Mechanism of Action
The synthesis of this compound has been approached through various methods, with two notable procedures demonstrating the evolution of its chemical preparation.
The Hoback, Crum, and Carroll Method: This established method involves the reaction of salicylamide with ethyl chlorocarbonate in the presence of anhydrous pyridine (B92270). The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the salicylamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chlorocarbonate. This is followed by an intramolecular cyclization, where the hydroxyl group of the salicylamide attacks the newly formed carbonyl group, leading to the elimination of ethanol (B145695) and pyridine hydrochloride to form the stable 1,3-benzoxazine-2,4-dione ring system. This method is reported to produce this compound in an 83% yield.
Synthesis via Diethyl Carbonate: A more recent and alternative approach utilizes the reaction of salicylamide with diethyl carbonate in the presence of an alkali ethoxide, such as sodium ethoxide. This method is considered more environmentally benign as it avoids the use of the toxic and corrosive ethyl chloroformate and pyridine. The mechanism involves the deprotonation of the salicylamide's phenolic hydroxyl and amide groups by the strong base (alkali ethoxide). The resulting nucleophilic species then attacks the electrophilic carbonyl carbon of the diethyl carbonate. Subsequent intramolecular cyclization and elimination of ethanol and the alkali salt yield this compound.
Physicochemical Properties
This compound presents as an off-white to light brown crystalline powder. It exhibits specific physical and chemical characteristics that are crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C8H5NO3 |
| Molar Mass | 163.13 g/mol |
| Melting Point | 228-232 °C |
| Density | 1.402 g/cm³ |
| pKa | 9.16 ± 0.20 |
Table 1: Physicochemical Properties of this compound
Applications in Academic Research
The primary and most significant application of this compound in contemporary academic and industrial research is as a key intermediate in the synthesis of Salcaprozate Sodium (SNAC). SNAC is a well-established oral absorption enhancer used in pharmaceutical formulations to improve the bioavailability of certain drugs. The synthesis of SNAC from this compound involves a ring-opening reaction followed by amidation with a derivative of caprylic acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRYNVEFFWSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046584 | |
| Record name | Carsalam | |
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Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2037-95-8 | |
| Record name | 2H-1,3-Benzoxazine-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2037-95-8 | |
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| Record name | Carsalam [INN:BAN:DCF] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carsalam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758885 | |
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| Record name | Carsalam | |
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| Record name | Carsalam | |
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| Record name | 1,3-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.576 | |
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| Record name | CARSALAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685H843ULU | |
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Pharmacological Mechanisms and Biological Activities of Carsalam
Mechanistic Insights into Anti-inflammatory Activity
Carsalam is identified as a nonsteroidal anti-inflammatory drug (NSAID). wikipedia.orgmdpi.comsinobiological.comepo.org NSAIDs generally exert their anti-inflammatory effects by modulating key enzymatic pathways involved in the inflammatory cascade. googleapis.com
Cellular and Molecular Pathways of Inflammation Modulation
The primary mechanism through which many NSAIDs, including this compound, mediate their anti-inflammatory effects involves the inhibition of cyclooxygenase (COX) enzymes. mdpi.comgoogleapis.com These enzymes, specifically COX-1 and COX-2, are crucial in the biosynthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. mdpi.comgoogleapis.com Prostaglandins are lipid compounds that act as potent mediators of inflammation, pain, and fever. googleapis.com COX-1 is a constitutively expressed isoform involved in homeostatic functions, while COX-2 is largely inducible and upregulated during inflammatory processes, contributing significantly to the production of pro-inflammatory prostaglandins. googleapis.comnih.gov
Some patent literature indicates this compound as a selective COX-2 inhibitor. googleapis.comjustia.comi.moscow Selective COX-2 inhibition is desirable as it aims to reduce inflammation by targeting the inducible COX-2 enzyme, theoretically minimizing the gastrointestinal side effects often associated with non-selective NSAIDs that also inhibit COX-1. nih.govjustia.comrsc.org However, specific detailed research findings, such as quantitative data (e.g., IC50 values or selectivity ratios for COX-1 vs. COX-2) directly elucidating this compound's precise impact on cellular and molecular inflammatory pathways or its modulation of specific inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6, NF-κB), are not extensively detailed in the available general scientific literature. wikipedia.orgnews-medical.netmdpi.comsinobiological.comepo.orgtsbiochem.com General inflammatory pathways involve transcription factors like Nuclear Factor kappa-B (NF-κB), which regulates genes involved in inflammation and immune responses, and soluble mediators such as cytokines and chemokines. wikipedia.orgnews-medical.netsinobiological.comepo.orgderangedphysiology.com
Research on Platelet Aggregation Inhibition
This compound has been shown to inhibit platelet aggregation. wikipedia.org Platelet aggregation is a critical process in hemostasis (blood clotting) and plays a central role in the pathogenesis of thrombotic diseases such as myocardial infarction and stroke. nih.govderangedphysiology.commdpi.comresearchgate.netnih.govpharmgkb.orgmdpi.comd-nb.infonih.govnih.govmdpi.comgoogle.comnih.govmdpi.compharmalegacy.com
Elucidation of Underlying Mechanisms of Action
The inhibition of platelet aggregation can occur through various mechanisms. Common pathways involved in platelet activation and aggregation include:
Cyclooxygenase (COX) inhibition: Similar to its anti-inflammatory action, inhibition of COX-1 in platelets reduces the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet activator and vasoconstrictor. mdpi.comderangedphysiology.comnih.govnih.govnih.gov
Modulation of intracellular calcium mobilization: An increase in intracellular calcium is a key event in platelet activation, leading to morphological changes, granule secretion, and activation of glycoproteins. nih.govmdpi.comresearchgate.netpharmgkb.org
Interference with G protein-coupled receptors: Platelet agonists like thrombin and adenosine (B11128) diphosphate (B83284) (ADP) activate specific G protein-coupled receptors (e.g., P2Y1 and P2Y12 for ADP, F2R for thrombin) that initiate downstream signaling cascades. derangedphysiology.commdpi.compharmgkb.orgmdpi.com
Modulation of PI3K/Akt and MAPK signaling pathways: The Phosphatidylinositol 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical intracellular signaling cascades that mediate platelet activation and aggregation. nih.govsinobiological.comjournalagent.comgoogleapis.com
While this compound is known to inhibit platelet aggregation, specific detailed research findings directly elucidating the precise molecular targets or pathways through which this compound exerts this effect (e.g., whether it is a COX-1 selective inhibitor in platelets, or if it directly modulates specific receptors or downstream signaling molecules like PI3K/Akt in platelets) are not explicitly provided in the available general scientific literature. wikipedia.orgtsbiochem.com
Investigation of Anti-Thrombotic Potential
The ability of this compound to inhibit platelet aggregation suggests its potential as an anti-thrombotic agent. Antiplatelet agents are widely used for the primary and secondary prevention of thrombotic events, including myocardial infarction and stroke. justia.comd-nb.infonih.govmdpi.comnih.govmdpi.comresearchgate.netgoogle.comuchicago.eduepo.org The development of anti-thrombotic drugs often involves in vitro assays and in vivo animal models to assess their efficacy in preventing thrombus formation and their impact on bleeding risk. d-nb.infonih.govmdpi.comnih.govmdpi.compharmalegacy.commdpi.com However, specific detailed research findings or clinical investigations focusing solely on this compound's anti-thrombotic potential in in vivo models or its comparative efficacy as an anti-thrombotic agent are not extensively documented in the provided search results. google.comuq.edu.au
Exploration of Analgesic Properties
This compound is recognized for its analgesic (non-narcotic) properties. nih.govjournalagent.comgoogle.com The analgesic effect of NSAIDs is intrinsically linked to their anti-inflammatory mechanism. googleapis.comjustia.comgoogle.commdpi.com
NSAIDs alleviate pain primarily by inhibiting the synthesis of prostaglandins, which are inflammatory mediators that sensitize nociceptors (pain receptors). googleapis.commdpi.com By reducing prostaglandin (B15479496) levels through COX enzyme inhibition, this compound, as an NSAID, can decrease the sensitivity of nerve endings to painful stimuli, thereby providing pain relief. googleapis.commdpi.com
While its classification as an analgesic is established, specific detailed research findings providing quantitative data on this compound's analgesic efficacy (e.g., pain reduction scores, duration of action, or direct comparative studies against other analgesics in specific pain models) are not extensively detailed in the available general scientific literature. mdpi.comgoogleapis.comjustia.commdpi.comresearchgate.netgoogle.comnih.govresearchgate.net
Investigation of Pain Pathway Modulation
This compound's pharmacological profile includes its classification as a nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.govucl.ac.uk NSAIDs primarily exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. ucl.ac.ukwfsahq.orgdovepress.commdbneuro.com This inhibition leads to a reduction in the synthesis of prostaglandins, which are key lipid mediators involved in the initiation and propagation of inflammation and pain signaling. nih.govucl.ac.ukwfsahq.orgdovepress.commdbneuro.comphysio-pedia.commdpi.com Prostaglandins activate and sensitize nociceptors, specialized sensory receptors responsible for detecting noxious stimuli. ucl.ac.uktmc.edu By reducing prostaglandin levels, this compound is presumed to diminish the sensitization of these peripheral nociceptors, thereby modulating pain at its source.
Beyond its general NSAID activity, this compound has also been identified as a novel Mitochondrial Pyruvate (B1213749) Carrier (MPC) inhibitor. mdpi.com The MPC is a protein complex located in the inner mitochondrial membrane that facilitates the transport of pyruvate into the mitochondria, a crucial step in cellular metabolism. While the direct link between MPC inhibition and specific pain pathway modulation for this compound is not extensively detailed in the provided literature, the modulation of cellular metabolic pathways can have broad implications for cellular function, including those involved in inflammatory and nociceptive processes. Pain sensation involves intricate signaling and modulatory pathways within both the peripheral and central nervous systems, utilizing a variety of neurotransmitters and mediators. nih.govucl.ac.ukwfsahq.orgphysio-pedia.comksumsc.comnih.govresearchgate.netmdpi.comfrontiersin.org These pathways include ascending tracts that transmit pain signals to the brain and descending modulatory pathways that can inhibit or facilitate pain perception. nih.govwfsahq.orgphysio-pedia.comksumsc.comnih.govresearchgate.netmdpi.comfrontiersin.org
Carsalam As a Mitochondrial Pyruvate Carrier Mpc Inhibitor: Metabolic and Therapeutic Research
Discovery and Characterization of Carsalam as an MPC Inhibitor
The identification and characterization of small molecules capable of modulating MPC activity are critical for developing novel therapeutic strategies. This compound, a non-steroidal anti-inflammatory agent, has been recognized for its inhibitory effects on the MPC. nih.gov
Pharmacophore Analysis and Structural Similarities with Known MPC Inhibitors
Pharmacophore analysis has revealed that this compound shares a common structural motif with other known MPC inhibitors, including certain quinolone antibiotics (e.g., nalidixic acid) and compounds like 7ACC1 and 7ACC2. nih.govguidetopharmacology.orginvivochem.comguidetopharmacology.orgciteab.com This shared pharmacophore typically comprises three closely arranged hydrogen bond acceptors followed by an aromatic ring, a feature also present in the natural substrate pyruvate (B1213749). This structural similarity suggests that these inhibitors bind within the MPC's substrate-binding pocket, mimicking pyruvate's interaction. wikipedia.orgmims.comcenmed.com
While the precise crystal structure of the MPC has not yet been fully elucidated, homology modeling studies have provided insights into a putative substrate-binding cavity within the MPC dimer. Mutagenesis experiments have further validated the importance of specific amino acid residues, namely Phenylalanine 66 (Phe66) in MPC1 and Asparagine 100 (Asn100) and Lysine 49 (Lys49) in MPC2, for both substrate and inhibitor binding. nih.govinvivochem.com Unlike some previous proposals, high-affinity binding of these inhibitors is not attributed to covalent bond formation with MPC cysteines. wikipedia.orgmims.comcenmed.comciteab.com
Inhibition of Pyruvate-Mediated Mitochondrial Respiration
This compound has been experimentally demonstrated to inhibit mitochondrial pyruvate respiration. nih.gov Studies using isolated mitochondria have shown that this compound potently suppresses pyruvate-mediated respiration. guidetopharmacology.orgguidetopharmacology.org At a concentration of 10 μM, this compound was observed to inhibit pyruvate-mediated respiration by approximately 50%. guidetopharmacology.org While compounds like 7ACC1 exhibited potency comparable to the canonical MPC inhibitor UK-5099, this compound and nalidixic acid, though relatively less potent, still effectively inhibited pyruvate-mediated respiration. guidetopharmacology.orgciteab.com
Identification of Mitochondrial Targets and Binding Specificity
The primary mitochondrial target of this compound is the Mitochondrial Pyruvate Carrier (MPC) complex itself. This complex is composed of two paralogous subunits, MPC1 and MPC2, which assemble to form the functional transport unit. The disruption or loss of either MPC1 or MPC2 protein leads to the destabilization and subsequent degradation of the other subunit, resulting in a complete loss of MPC complex function. fishersci.canih.govciteab.comnih.gov A chemical screen specifically designed to identify MPC-binding compounds successfully identified this compound among 35 other potential modulators. nih.gov The binding of this compound, like other MPC inhibitors, occurs within the substrate-binding pocket of the MPC complex. mims.comcenmed.com
Impact on Cellular and Systemic Metabolism
Inhibition of the MPC by compounds like this compound can significantly modulate key metabolic pathways at both cellular and systemic levels, particularly impacting glucose and energy homeostasis.
Modulation of Tricarboxylic Acid (TCA) Cycle Flux
Research indicates that MPC inhibition can suppress TCA cycle flux. nih.gov For instance, certain cancer cells, known for their altered metabolism, often exhibit suppressed TCA cycle flux compared to healthy tissues, despite an upregulation of glycolysis. bidd.group In situations of MPC inhibition or genetic deletion, the cell may compensate by increasing the catabolism of certain amino acids, such as alanine, glutamine, and glutamate (B1630785), to partially maintain TCA cycle flux. nih.gov
Effects on Hepatic Gluconeogenesis
The liver plays a crucial role in maintaining systemic glucose homeostasis, largely through the process of hepatic gluconeogenesis, which is the synthesis of glucose from non-carbohydrate precursors. mims.com Inhibition of the MPC, particularly in hepatocytes (liver cells), presents a viable therapeutic strategy for controlling hepatic glucose production and ameliorating hyperglycemia, a hallmark of type 2 diabetes. nih.gov
Pharmacological inhibitors of the MPC, including this compound, have demonstrated the ability to suppress gluconeogenesis both in in vitro and in vivo models, leading to anti-diabetic effects in mice. nih.govguidetopharmacology.org Specifically, this compound, alongside 7ACC1, 7ACC2, and nalidixic acid, potently inhibited glucose production in isolated hepatocytes at 10 μM concentrations. guidetopharmacology.org The acute glucose-lowering effects observed with MPC inhibition are largely attributed to this suppressed hepatic gluconeogenesis. guidetopharmacology.orgguidetopharmacology.org Furthermore, studies have shown that either pharmacological inhibition or genetic deletion of the MPC in hepatocytes effectively attenuates pyruvate-stimulated glucose production. guidetopharmacology.org
Influence on Amino Acid Catabolism and Lipid Synthesis Pathways
Inhibition of the mitochondrial pyruvate carrier by compounds like this compound can significantly influence cellular amino acid catabolism and lipid synthesis pathways. MPC inhibition frequently results in the compensatory catabolism of amino acids, particularly alanine, glutamine, and glutamate. This metabolic adaptation can affect the availability of these amino acids for other vital cellular functions, such as the synthesis of glutathione, a critical antioxidant. tocris.com
Research indicates that MPC inhibition activates glutamate dehydrogenase (GDH), which in turn redirects glutamine metabolism to support the tricarboxylic acid (TCA) cycle function and lipid synthesis. Current time information in Dumfries and Galloway, GB. While pyruvate is not directly involved in fatty acid oxidation, MPC activity indirectly influences this process. fishersci.ca Furthermore, studies have shown that MPC inhibition can lead to lower plasma concentrations of branched-chain amino acids (BCAAs) and a reduction in the phosphorylation of branched-chain ketoacid dehydrogenase (BCKDH), an enzyme critical for BCAA degradation. ontosight.aiidrblab.net The disruption of valine, leucine, and isoleucine degradation, which are BCAAs, has been linked to effects on glucose and lipid metabolism. High BCAA levels can inhibit pyruvate dehydrogenase (PDH) activity, thereby reducing glucose uptake and oxidation. The metabolism of BCAAs and fatty acids also appears to be functionally interrelated. ontosight.ai From a therapeutic perspective, MPC inhibition may decrease hepatocyte de novo lipogenesis, which could improve hepatic lipid accumulation and potentially enhance insulin (B600854) sensitivity in other tissues. wikipedia.org
Research on Metabolic Flexibility in Cells with Inhibited MPC Activity
One such adaptive mechanism involves the activation of glutamate dehydrogenase (GDH) upon MPC inhibition, which redirects glutamine metabolism to maintain the TCA cycle and lipid synthesis. Current time information in Dumfries and Galloway, GB. This metabolic reprogramming highlights the cell's ability to compensate for altered pyruvate flux. Additionally, genetic deletion of MPC has been shown to drive CD8+ T cell differentiation towards a memory phenotype. The metabolic flexibility induced by MPC inhibition in these cells facilitates the production of acetyl-coenzyme A through glutamine and fatty acid oxidation, which is crucial for enhanced histone acetylation and chromatin accessibility on pro-memory genes. invivochem.com
Therapeutic Implications of MPC Inhibition by this compound
The dysregulation of MPC function is a recognized factor in the pathogenesis of various metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Current time information in Dumfries and Galloway, GB.fishersci.ca Given its central role in metabolic regulation, MPC has emerged as a compelling target for the development of novel therapeutics. Current time information in Dumfries and Galloway, GB.fishersci.ca this compound has been identified as a mitochondrial pyruvate carrier inhibitor. Current time information in Dumfries and Galloway, GB.wikipedia.orgfishersci.caguidetopharmacology.orgciteab.comnih.gov In in vitro studies, this compound has demonstrated a potent ability to suppress glucose production in isolated hepatocytes. Current time information in Dumfries and Galloway, GB.fishersci.caciteab.com Furthermore, dose-response analyses indicate that this compound inhibits pyruvate-mediated mitochondrial respiration by approximately 50% at a concentration of 10 μM. Current time information in Dumfries and Galloway, GB.fishersci.caciteab.com
Research in Metabolic Disorders
MPC inhibitors, including this compound, have shown promise in addressing the metabolic imbalances characteristic of conditions such as type 2 diabetes, obesity, and NAFLD. Current time information in Dumfries and Galloway, GB.fishersci.ca
In preclinical models of type 2 diabetes, MPC inhibition has been shown to result in lower blood glucose levels, improved glucose tolerance, and enhanced insulin sensitivity. Current time information in Dumfries and Galloway, GB.fishersci.ca Pharmacological inhibitors of the MPC that suppress gluconeogenesis, both in vitro and in vivo, have exhibited anti-diabetic effects in studies conducted in mice. wikipedia.org The acute glucose-lowering effects of MPC inhibition are largely attributed to the suppression of hepatic glucose output. citeab.com Therefore, inhibiting the MPC in hepatocytes is considered a viable therapeutic strategy to control hepatic glucose production and reduce hyperglycemia. wikipedia.org this compound, specifically, has been validated as an MPC inhibitor that suppresses hepatocyte glucose production. guidetopharmacology.orgciteab.com
Obesity, a significant risk factor for type 2 diabetes and other metabolic disorders, is characterized by excessive adipose tissue accumulation and disrupted metabolism. Research indicates that MPC expression and activity are modulated by nutritional status and adiposity, with reduced MPC function observed in models of high-fat diet-induced obesity. fishersci.ca The downregulation of MPC in obesity may contribute to insulin resistance by promoting a metabolic shift towards increased fatty acid oxidation and the accumulation of lipid intermediates that interfere with insulin signaling pathways. Current time information in Dumfries and Galloway, GB. Additionally, impaired MPC function can exacerbate adipose tissue dysfunction and inflammation, both key factors in the development of obesity-related metabolic complications. Current time information in Dumfries and Galloway, GB. this compound, along with other MPC inhibitors, has been shown to inhibit pyruvate-stimulated mitochondrial respiration and attenuate hepatocyte glucose production in diet-induced obese mice. citeab.com
In models of Non-Alcoholic Fatty Liver Disease (NAFLD), MPC inhibitors have demonstrated efficacy in reducing hepatic lipid accumulation and inflammation. Current time information in Dumfries and Galloway, GB.fishersci.ca Inhibiting the MPC in hepatocytes presents a viable therapeutic option for controlling hepatic glucose production and decreasing hyperglycemia, with concomitant benefits for NAFLD. wikipedia.org Beyond hepatocytes, MPC inhibition in other hepatic cell types, such as macrophages and hepatic stellate cells, also appears to have beneficial effects, including decreased activation of these cells, which can help to reduce hepatic fibrosis in NAFLD. wikipedia.org Hepatocyte-specific MPC inhibition may also lead to a decrease in de novo lipogenesis within hepatocytes, thereby improving hepatic lipid accumulation. wikipedia.org Evidence suggests a positive correlation between MPC1 expression and liver lipid deposition in NAFLD patients, and MPC1 knockout in mice fed a high-fat diet resulted in reduced hepatic lipid accumulation. nih.gov Furthermore, MPC inhibition with specific inhibitors has been shown to acutely decrease inflammatory cytokine expression induced by palmitate and lipopolysaccharide in isolated hepatocytes. wikipedia.org MPC inhibition modulates hepatic stellate cell metabolism, leading to attenuated activation and reduced fibrosis. caymanchem.com Pharmacological inhibition of MPC in the liver is considered a relevant strategy for new therapeutic approaches to non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. biorxiv.org
Structure-Activity Relationship (SAR) Studies of this compound as an MPC Inhibitor
Development of Novel MPC Inhibitor Classes
The identification of this compound as an MPC inhibitor is a result of systematic efforts to discover novel compounds targeting this critical metabolic pathway. A chemical library screen, utilizing a bioluminescence resonance energy transfer (BRET)-based MPC reporter assay, identified this compound among 35 potentially novel MPC modulators nih.govnih.gov. This screening approach also confirmed known MPC inhibitors, such as thiazolidinediones (TZDs) like rosiglitazone (B1679542) and pioglitazone, and revealed several quinolone antibiotics as MPC binders nih.govnih.gov.
Crucially, this compound shares a common pharmacophore with other identified MPC inhibitors, including 7ACC1, 7ACC2, and a group of quinolone antibiotics nih.govnih.govnih.govresearchgate.net. A pharmacophore model, developed using the structure of the potent MPC inhibitor 7ACC2, was instrumental in prioritizing these compounds for further investigation nih.govresearchgate.net. The shared structural features among these compounds provide valuable scaffolds for the rational design and synthesis of more potent and selective MPC inhibitors mdpi.comnih.govnih.govresearchgate.net.
The development of novel MPC inhibitor classes is driven by the need for compounds with improved oral bioavailability and pharmacokinetic properties, especially given the limitations of earlier inhibitors like α-cyanocinnamate derivatives (e.g., UK-5099) which exhibit low bioavailability mdpi.com. The discovery of diverse structural classes, such as the benzoxazine (B1645224) class to which this compound belongs, and quinolone antibiotics, expands the chemical space for developing therapeutics that can effectively modulate MPC activity mdpi.comnih.gov. This ongoing research aims to provide a foundation for advancing structure-based drug design to create targeted therapies for various metabolic and neurodegenerative diseases mdpi.com.
Synthetic Chemistry and Industrial Applications of Carsalam
Carsalam as a Key Chemical Intermediate in Pharmaceutical Synthesis
Role of SNAC in Enhancing Oral Bioavailability of Active Pharmaceutical Ingredients
Applications in Glucagon-Like Peptide-1 Receptor Agonist (GLP-1RA) Delivery (e.g., Semaglutide)
This compound plays an indirect yet crucial role in the delivery of Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs), such as Semaglutide (B3030467), particularly in enhancing their oral bioavailability. This compound is utilized in the production of Salcaprozate Sodium (SNAC), a well-characterized transcellular permeation enhancer foruchem.com. SNAC functions as a surfactant, increasing the solubility of drugs in the gastrointestinal tract and thereby improving their absorption foruchem.com.
Semaglutide, a human GLP-1 analog, is a prominent GLP-1RA widely used in the treatment of type 2 diabetes and for weight management mims.comsigmapeptides.comnih.gov. Its molecular formula is C187H291N45O59, with a molecular weight of approximately 4113.64 g/mol , and its PubChem CID is 56843331 mims.comsigmapeptides.comwikidata.orguni.lu. Despite the high efficacy of injectable GLP-1RAs, there was a significant unmet need for an oral alternative nih.gov. Semaglutide was identified as an ideal candidate for oral delivery due to its low molecular weight, long half-life, and high potency nih.gov. The successful development of an oral formulation of semaglutide involved its co-formulation with SNAC as an absorption enhancer nih.govfrontiersin.org. This innovative approach, utilizing SNAC, has enabled the first orally administered GLP-1RA, with the stomach reported as the primary site of absorption frontiersin.org. This represents a significant advancement in diabetes management, offering a more convenient treatment option for patients nih.govrevistadiabetes.org.
Role in Polymer Science Research
This compound is a valuable compound in polymer science research, particularly in the formulation of advanced polymers chemimpex.comnetascientific.com. Its inclusion in polymer formulations is investigated for its capacity to enhance the thermal stability and mechanical properties of materials, leading to more durable products for various industrial applications chemimpex.comnetascientific.com.
Investigation of Applications in Advanced Polymer Formulation
Research in polymer science actively explores the development of novel and improved polymer formulations barzlab.comunimelb.edu.auufs.ac.zaopenaccesspub.orgtu-darmstadt.de. This compound contributes to these investigations by serving as a component in the design and development of complex specialty polymer compounds chemimpex.comnetascientific.comeliteadvancedpolymers.com. Advanced polymer compounding involves a meticulous process of formulating, testing, and manufacturing these materials to meet specific performance requirements eliteadvancedpolymers.com. The aim is to create polymers with tailored properties for diverse applications, ranging from construction materials and coatings to membranes and biotechnological systems tu-darmstadt.de.
Studies on Enhancing Thermal Stability and Mechanical Properties of Materials
Studies in polymer science frequently focus on improving the thermal stability and mechanical strength of polymeric materials osti.govnih.govresearchgate.netresearchgate.net. This compound is recognized for its ability to contribute to these enhancements chemimpex.comnetascientific.com. Research findings indicate that the incorporation of various fillers and additives, which can include compounds like this compound, significantly impacts the material's performance osti.govnih.govresearchgate.netresearchgate.net. For instance, studies have shown that adding certain fillers can increase hardness, elevate thermal degradation temperatures, and improve char yield, while simultaneously decreasing the coefficient of thermal expansion osti.govnih.govresearchgate.net. These improvements are crucial for developing polymers that can withstand demanding industrial environments and maintain their structural integrity under varying thermal and mechanical stresses.
Application in Agricultural Chemical Research
This compound is integrated into agricultural chemical research, where it contributes to the development of effective agrochemical formulations and supports efforts to mitigate their environmental impact chemimpex.comnetascientific.com.
Development of Agrochemical Formulations for Pest Control
In agricultural chemical research, this compound is incorporated into agrochemical formulations to provide effective solutions for pest control chemimpex.comnetascientific.com. Agrochemicals encompass a range of products, including insecticides, herbicides, and fungicides, all designed to protect crops and manage pests knowde.com. The development of these formulations focuses on optimizing the delivery and efficacy of active ingredients. For example, capsule suspension (CS) formulations are advanced types that allow for uniform and accurate application of active ingredients, offering controlled or delayed release of pesticides crodaagriculture.com. These formulations also provide enhanced protection for toxic active ingredients and help prevent their degradation, which is vital for effective pest management crodaagriculture.com. Research and development in this sector continuously strive to create new and improved formulations that meet the evolving needs of crop protection agrichem.com.my.
Research on Environmental Impact Mitigation in Agrochemical Use
The application of this compound in agrochemicals extends to research aimed at minimizing the environmental impact associated with their use chemimpex.comnetascientific.com. Agrochemicals, while essential for crop yield, can adversely affect human, animal, and environmental health if they leach into soil and water or accumulate in non-target organisms mrfimpacts.orgresearchgate.netpan-europe.info. Research in this area involves monitoring and characterizing the fate of agrochemicals in various environments and determining their adverse effects on cells, organisms, and ecosystems mrfimpacts.orgmdpi.com.
Utilization in Analytical Chemistry as a Reagent
This compound and related compounds play a role in analytical chemistry, particularly as reagents in methods designed for the precise detection and quantification of other chemical species. chemimpex.comchemimpex.com
Development of Analytical Methods for Detection and Quantification
The development of analytical methods involving this compound primarily leverages its chemical characteristics and its role in specific reaction mechanisms.
High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique employed for determining the purity of this compound itself. A typical HPLC method for this compound involves specific instrumental parameters to ensure accurate quantification and impurity profiling. google.comgoogleapis.comgoogle.com
Table 1: HPLC Parameters for this compound Purity Determination
| Parameter | Specification |
| Instrument | Waters Arc 2489 or equivalent |
| Column | YMC basic, 250 × 4.6 mm × 3 µm or equivalent |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Needle Wash | Acetonitrile (B52724) |
| Column Temperature | 25 °C |
| Sample Temperature | 4 °C |
| Wavelength | 230 nm |
| Run Time | 40 min |
| Mobile Phase | Acetonitrile, water, and phosphoric acid (formic acid for MS compatible applications) sielc.com |
| Solution Stability | Stable for 2 days under 4 °C |
| Reporting Limit | 0.05% area for impurities google.com |
Spectrophotometric Methods: Kinetic studies of the alkaline hydrolysis of this compound have been conducted using spectrophotometric techniques. chemicalbook.comabmole.comresearchgate.net These methods are valuable for understanding reaction mechanisms and rates.
Chemiluminescence-Based Assays: this compound class compounds are identified as final reaction products in the chemiluminescence of 2-coumaranones. mdpi.com This chemiluminescent system has significant potential for developing analytical assays. For instance, it enables the detection and quantification of hydrogen peroxide (H₂O₂) and peroxidase, akin to methods based on luminol. mdpi.com This principle can be further extended to construct luminescence-based immunoassays, where the binding of peroxidase-conjugated antibodies to a specific target triggers a measurable chemiluminescent signal. mdpi.com
Advanced Research Methodologies and Techniques Applied to Carsalam
In Vitro Research Models
In vitro models are fundamental in early-stage drug discovery to assess the biological activity and mechanism of action of a compound in a controlled, cellular environment.
Hepatocyte-Based Glucose Production Studies
To investigate the potential impact of a compound on glucose metabolism, primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2) are commonly used. These studies are critical for compounds being investigated for metabolic diseases such as diabetes. A typical assay would involve treating hepatocytes with the compound of interest and then stimulating glucose production (gluconeogenesis) using precursors like lactate (B86563) and pyruvate (B1213749). The amount of glucose released into the cell culture medium is then quantified.
Table 1: Representative Data from a Hypothetical Hepatocyte-Based Glucose Production Assay
| Treatment Group | Glucose Production (ng/µL) | Percent Inhibition |
| Vehicle Control | 150 ± 12 | 0% |
| Positive Control (e.g., Metformin) | 75 ± 8 | 50% |
| Carsalam (Hypothetical) | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound was found.
Cellular Respiration Assays
Cellular respiration assays, often performed using techniques like Seahorse XF analysis, measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in real-time. These measurements provide insights into mitochondrial function and glycolysis. Such assays would reveal if a compound affects cellular bioenergetics, which is a critical aspect of its safety and efficacy profile.
Table 2: Illustrative Cellular Respiration Parameters
| Treatment | Basal Respiration (OCR) | ATP Production (OCR) | Maximal Respiration (OCR) |
| Vehicle Control | 100 ± 10 pmol/min | 70 ± 5 pmol/min | 200 ± 15 pmol/min |
| This compound (Hypothetical) | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound was found.
Cell-Based Assays for Biological Activity Profiling
A wide array of cell-based assays are utilized to screen compounds for various biological activities. These can include proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., caspase activity, Annexin V staining), and reporter gene assays to measure the activation or inhibition of specific signaling pathways. For an anti-inflammatory agent like this compound, relevant assays would involve measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
In Vivo Preclinical Studies
Following promising in vitro results, compounds are advanced to in vivo studies using animal models that mimic human diseases.
Development and Application of Relevant Animal Models of Disease
For a compound with potential anti-inflammatory properties, a variety of animal models could be employed. These include models of acute inflammation, such as carrageenan-induced paw edema in rodents, or more complex models of chronic diseases like collagen-induced arthritis (a model for rheumatoid arthritis) or inflammatory bowel disease models. The choice of model depends on the specific therapeutic indication being investigated.
Assessment of Therapeutic Efficacy and Pharmacodynamic Endpoints in Disease Models
In these animal models, the therapeutic efficacy of the compound is assessed by measuring relevant disease-specific endpoints. For instance, in an arthritis model, this would involve scoring joint inflammation, measuring paw swelling, and histological analysis of joint damage. Pharmacodynamic endpoints are also measured to understand the compound's effect on its biological target in the whole organism. This could involve measuring the levels of inflammatory biomarkers in the blood or tissues of the treated animals.
Table 3: Example of Therapeutic Efficacy Assessment in a Hypothetical Animal Model of Inflammation
| Treatment Group | Paw Volume (mL) | Inflammatory Cytokine Levels (pg/mL) |
| Vehicle Control | 2.5 ± 0.3 | 500 ± 50 |
| Positive Control (e.g., Indomethacin) | 1.2 ± 0.2 | 150 ± 25 |
| This compound (Hypothetical) | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound was found.
Investigation of Systemic Effects and Tissue-Specific Responses
Research into the systemic effects of benzoxazinone (B8607429) derivatives, the chemical class to which this compound belongs, has revealed diverse biological activities. Studies have explored their potential as anti-inflammatory and analgesic agents. For instance, certain novel benzoxazinone hybrids have demonstrated significant anti-inflammatory and analgesic properties in animal models, alongside an assessment of their gastrointestinal toxicity.
In the context of plant biology, benzoxazinoids have been identified as allelochemicals that can impact the growth of neighboring plants. Research has shown that these compounds can trigger detoxification responses in target plants. Transcriptome analysis of Arabidopsis thaliana exposed to a benzoxazinoid derivative highlighted the upregulation of genes involved in the three-phase detoxification pathway, a response that shares commonalities with the detoxification of herbicides. This indicates that plants possess mechanisms to tolerate and process these compounds, which could have implications for understanding plant-plant interactions and developing herbicide resistance strategies.
Furthermore, the phytotoxicity of benzoxazinone derivatives has been studied in combination with other allelochemicals like phenolic acids. These studies aim to understand the joint action of these compounds, which can result in additive, synergistic, or antagonistic effects on plant root growth, depending on the specific compounds and plant species involved.
Computational and In Silico Approaches
Computational and in silico methods have become indispensable in the study of this compound and related benzoxazinone derivatives, facilitating the design of new compounds and the prediction of their biological activities.
Pharmacophore modeling is a key computational strategy used to identify the essential three-dimensional structural features required for a molecule to interact with a specific biological target. For benzoxazinone derivatives, pharmacophore identification studies have been conducted to understand their antiplatelet activity. These studies have revealed that features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups are crucial for their biological function. By creating a pharmacophore model based on a set of known active compounds, researchers can screen large virtual libraries to identify novel ligands with the potential for similar or enhanced activity.
Molecular docking and molecular dynamics simulations are powerful tools for investigating the interactions between a ligand, such as a this compound derivative, and its biological target at the atomic level. Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and mode of interaction. For instance, docking studies have been performed on benzoxazinone derivatives to explore their potential as inhibitors of enzymes like α-chymotrypsin and as agonists for receptors like the human peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov These studies have helped to identify key amino acid residues involved in the binding and to understand the structural basis for the observed activity. nih.gov
Molecular dynamics simulations can further refine the understanding of these interactions by simulating the movement of atoms in the ligand-receptor complex over time, providing a more dynamic picture of the binding process.
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazinone derivatives, 3D-QSAR models have been developed to predict their antiplatelet activity. acs.org These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electrostatic, and hydrophobic fields. acs.org
By developing statistically robust QSAR models, researchers can predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates for further investigation. The table below summarizes the statistical parameters of a 3D-QSAR model developed for a series of substituted benzoxazinone derivatives with antiplatelet activity. acs.org
| Model | Training Set (n) | Test Set (n) | q² (Cross-validated r²) | pred_r² (Predictive r²) | Descriptors |
| MLR Model B | 23 | 5 | Not Reported | 0.7663 | S_123, E_407, E_311, H_605 |
This table presents data from a study on 3D-QSAR models for substituted benzoxazinone derivatives as antiplatelet agents. 'q²' is a measure of the internal predictive ability of the model, and 'pred_r²' indicates its predictive power on an external test set. The descriptors represent specific steric (S), electrostatic (E), and hydrophobic (H) field grid points. acs.org
Cheminformatics and bioinformatics play a crucial role in the broader context of drug discovery involving compounds like this compound. Cheminformatics tools are utilized for managing and analyzing large chemical datasets, generating virtual libraries of compounds, and performing virtual high-throughput screening to identify potential hits. longdom.orgncsu.edu These approaches help in prioritizing compounds for experimental testing and in exploring the chemical space around a particular scaffold. ncsu.edu
Bioinformatics, on the other hand, is instrumental in identifying and validating biological targets for these compounds. By analyzing genomic, proteomic, and transcriptomic data, bioinformatics approaches can help to elucidate the molecular mechanisms of disease and identify proteins that could be modulated by drugs. frontiersin.org For benzoxazinone derivatives, bioinformatics tools can be used to predict potential protein targets based on the chemical structure of the compounds and to analyze the biological pathways that might be affected. nih.gov For example, studies have used bioinformatics to investigate the anti-cancer activity of benzoxazinone derivatives by targeting the c-Myc G-quadruplex structure. nih.gov
Analytical Techniques for this compound and its Derivatives
The accurate detection and quantification of this compound and its derivatives in various matrices are essential for research and development. A range of analytical techniques are employed for this purpose.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative determination of benzoxazinone derivatives in complex samples such as plant extracts and biological matrices. nih.govacs.orgresearchgate.net This technique allows for the separation of different derivatives and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns. nih.gov The development of LC-ESI-MS/MS methods has significantly improved the detection limits for these compounds. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of benzoxazinone derivatives. nih.govproquest.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms within the molecule, which is crucial for confirming the structure of newly synthesized compounds and for differentiating between isomers. nih.gov
The table below provides an overview of the analytical techniques used for the analysis of benzoxazinone derivatives.
| Technique | Application | Key Advantages |
| LC-MS/MS | Quantitative analysis in complex matrices (e.g., plant tissues, biological fluids). nih.govacs.orgresearchgate.net | High sensitivity, high selectivity, allows for simultaneous quantification of multiple analytes. nih.govacs.org |
| NMR Spectroscopy | Structural elucidation and characterization of pure compounds. nih.govproquest.com | Provides detailed structural information, essential for confirming chemical identity. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds like this compound. Its high resolving power allows for the separation of this compound from its potential impurities, degradation products, and synthetic by-products.
A typical HPLC method for the analysis of this compound would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Detailed Research Findings:
Specificity: The method's ability to exclusively measure this compound in the presence of other components would be confirmed by analyzing placebo samples and stressed degradation samples. The chromatogram should show no interfering peaks at the retention time of this compound.
Linearity: A linear relationship between the peak area and the concentration of this compound would be established over a specified range.
Accuracy: The accuracy would be determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of recovery is calculated.
Precision: The precision of the method would be assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) of the results being within acceptable limits.
Robustness: The method's robustness would be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate to ensure it remains unaffected.
Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Retention Time | ~ 4.5 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.
Detailed Research Findings:
Specific ¹H and ¹³C NMR spectral data for this compound is not widely published. However, based on its chemical structure (2H-1,3-benzoxazine-2,4(3H)-dione), the expected chemical shifts can be predicted.
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the proton attached to the nitrogen atom. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the ring. The N-H proton would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the carbonyl carbons of the dione (B5365651) moiety, and the carbon atom in the oxazine (B8389632) ring.
Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| N-H Proton | 10.0 - 12.0 | Broad Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| Aromatic Carbons | 110 - 150 | |
| C=O (Amide) | 160 - 170 | |
| C=O (Ester) | 150 - 160 |
Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), it becomes a highly sensitive and specific tool for the identification and quantification of compounds in complex mixtures.
Detailed Research Findings:
Hyphenated techniques like LC-MS/MS would be particularly useful for the analysis of this compound in biological matrices. A specific precursor-to-product ion transition could be monitored for highly selective and sensitive quantification.
Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 164 | Protonated molecular ion |
| [M-CO+H]⁺ | 136 | Loss of carbon monoxide |
| [M-CO₂-CO+H]⁺ | 92 | Subsequent loss of carbon dioxide and carbon monoxide |
Other Spectroscopic Methods (e.g., Fourier-Transform Infrared Spectroscopy (FTIR))
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Detailed Research Findings:
An Attenuated Total Reflectance (ATR) FTIR spectrum for this compound is available through the PubChem database. The spectrum would be expected to show characteristic absorption bands for the functional groups present in the this compound molecule.
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the amide group.
C=O Stretches: Two distinct carbonyl absorption bands would be expected in the region of 1650-1800 cm⁻¹ corresponding to the amide and ester carbonyl groups.
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ would be characteristic of the C-O stretching vibration of the ester group.
Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, would confirm the presence of the aromatic ring.
Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3200 - 3400 |
| C=O Stretch (Amide) | ~1680 |
| C=O Stretch (Ester) | ~1750 |
| C-O Stretch (Ester) | 1200 - 1300 |
| Aromatic C-H Stretch | 3000 - 3100 |
Advanced Analytical Method Development and Validation
The development and validation of analytical methods for this compound are critical to ensure the reliability and consistency of analytical data. This process is governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Detailed Research Findings:
A comprehensive analytical method development and validation program for this compound would encompass the following key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Validation Parameters for a Hypothetical this compound HPLC Assay
| Validation Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of this compound. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant impact on results with minor changes in method parameters. |
Regulatory Science and Intellectual Property Aspects of Carsalam Research
Academic Contributions to Regulatory Science pertaining to Carsalam
Regulatory science, which focuses on developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products, is crucial in pharmaceutical development researchgate.net. Academic contributions in this area for a compound like this compound primarily revolve around ensuring its quality as a final product or as a critical intermediate in the synthesis of other pharmaceutically active compounds.
The development of robust quality control strategies is fundamental to regulatory approval, ensuring the consistency and safety of active pharmaceutical ingredients (APIs). For this compound, research has focused on optimizing synthetic routes to achieve high purity and yield, which are critical aspects of quality control.
A significant contribution has been the development of a synthetic method using diethyl carbonate and an alkali ethoxide, which offers considerable advantages over previous methods that used highly toxic reagents like ethyl chloroformate googleapis.com. This newer process demonstrates a focus on creating a safer and more environmentally friendly manufacturing process, a key consideration in modern regulatory science. The quality control for this process involves stringent monitoring to achieve high purity levels. For instance, High-Performance Liquid Chromatography (HPLC) is used for purity assessment, with specific reporting limits for impurities set at 0.05% area googleapis.com.
The control of impurities is a central theme in regulatory guidance, as impurities can arise from starting materials, intermediates, or degradation nih.govtriphasepharmasolutions.com. A comprehensive impurity control strategy involves identifying potential impurities, understanding their origin, and implementing controls to ensure they remain below acceptable limits grace.com. In the case of this compound synthesis, the process is designed to yield a product with greater than 99.9% purity, demonstrating an effective impurity purge and control strategy googleapis.com. The analysis of process-related impurities is essential for optimizing process parameters and establishing quality standards in pharmaceutical manufacturing nih.gov.
| Parameter | Specification | Source |
|---|---|---|
| Yield | 90% | googleapis.com |
| HPLC Purity | > 99.9% | googleapis.com |
| Impurity Reporting Limit | ≥ 0.05% area | googleapis.com |
Translational research involves applying findings from basic science to enhance human health and well-being. For this compound, its primary translational application is its use as a key pharmaceutical intermediate for the synthesis of drug delivery agents justia.comepo.org. Specifically, this compound (1,3-Benzoxazine-2,4-dione) is a crucial starting material for producing Salcaprozic Acid and its salts justia.com.
Salcaprozic Acid and its derivatives are highly effective oral absorption enhancers. For example, the monosodium salt of Salcaprozic Acid is a key component in the oral formulation of Semaglutide (B3030467), a GLP-1 peptide used for treating diabetes justia.com. This represents a significant translational step, where a known compound (this compound) is repurposed as a building block for a novel drug delivery system that enables oral administration of a biologic drug.
The regulatory implications of this are profound. When this compound is used as an intermediate, its quality directly impacts the quality, safety, and efficacy of the final drug product nih.gov. Regulatory agencies require that impurities in the starting materials and intermediates are well-characterized and controlled to prevent their carry-over into the final API grace.com. Therefore, the robust quality control strategies developed for this compound are not just for the compound itself, but are a critical component of the regulatory submission for any drug that uses it as an intermediate. The entire synthetic chain, from salicylamide (B354443) to this compound and onward to Salcaprozic Acid, falls under regulatory scrutiny.
Patent Landscape Analysis of this compound and its Derivatives
The intellectual property (IP) landscape for this compound reflects its dual role as both a historically known analgesic and a valuable modern intermediate. Patents are a primary form of IP protection in the pharmaceutical industry, covering new chemical entities, manufacturing processes, and novel uses techtarget.comcreative-biolabs.com.
Process patents are a critical component of a drug's intellectual property portfolio, as they can protect a more efficient, cost-effective, or environmentally friendly method of manufacturing a compound nih.govyoutube.com. The patent landscape for this compound includes key patents covering its synthesis.
An important patent in this area is EP 3972961 B1, which details a method of preparing this compound from salicylamide and diethyl carbonate in the presence of an alkali ethoxide googleapis.com. This patent is significant because it provides an alternative to older methods, such as the one described in WO 00/46182 A1, which used ethyl chloroformate googleapis.com. The patented method is advantageous due to its high yield (90%), high purity (>99.9%), and avoidance of toxic and highly regulated reagents googleapis.com. Such process patents are valuable as they can provide a competitive advantage in manufacturing.
| Feature | Method 1 (e.g., EP 3972961 B1) | Method 2 (e.g., WO 00/46182 A1) |
|---|---|---|
| Key Reagent | Diethyl Carbonate | Ethyl Chloroformate |
| Yield | High (~90%) | Lower (~85%) googleapis.com |
| Purity | High (>99.9%) | Not specified as high |
| Reagent Toxicity | Low (Not toxic) | High (Highly toxic) googleapis.com |
| Solvents | Ethanol (B145695) | Pyridine (B92270), Acetonitrile (B52724) googleapis.comjustia.com |
A significant portion of this compound's patent landscape is dedicated to its use as an intermediate in creating derivatives that function as drug delivery enhancers. This is a strategic area of innovation where new composition-of-matter patents can be generated for derivatives of an existing compound.
Patents such as WO 2000/59863 describe the coupling of this compound with other molecules (like ethyl-8-bromooctanoate) to produce intermediates that, after further reaction, yield Salcaprozic Acid justia.com. This and other alkylated salicylamides have been patented for their effectiveness as delivery agents for the oral administration of active agents epo.org. The use of Salcaprozic Acid salts as a delivery agent in solid oral compositions of GLP-1 peptides, for instance, is protected by patents like U.S. Pat. No. 9,278,123 justia.com. These patents are crucial as they protect the final drug formulation, which is often a more robust and longer-lasting form of intellectual property than a process patent.
| Patent Number | Focus | Resulting Application/Product |
|---|---|---|
| WO 2000/59863 | Coupling of this compound to form an ester intermediate for Salcaprozic Acid. justia.com | Synthesis of a drug delivery agent. |
| U.S. Pat. No. 5,650,386 | Alkylated salicylamides as delivery agents for active agents. epo.org | Oral drug delivery systems. |
| U.S. Pat. No. 9,278,123 | Use of Salcaprozic Acid salts as a delivery agent in oral compositions. justia.com | Oral formulation of Semaglutide. |
Intellectual property rights are a cornerstone of pharmaceutical drug development, providing the exclusivity needed to recoup significant R&D investments techtarget.comnih.gov. The case of this compound illustrates a sophisticated, multi-layered IP strategy.
Process Patents: Protecting efficient and safe synthetic routes to this compound itself, securing the supply chain and manufacturing cost-effectiveness googleapis.com.
Composition-of-Matter Patents: These are the strongest form of patent and, in this context, apply to the novel derivatives of this compound, such as Salcaprozic Acid and other alkylated salicylamides epo.orgnih.gov. These patents protect the new chemical entity created from this compound.
Formulation and Use Patents: Protecting the specific formulation of a final drug product that incorporates the this compound-derived delivery agent, as well as its specific medical use justia.comnih.gov.
This strategy is particularly important for extending the commercial life of a drug. As the initial patents on an active molecule near expiration, new patents on delivery systems or formulations can provide additional periods of market exclusivity pharmtech.com. By using this compound to develop a patented oral delivery agent for a peptide drug, companies can create a unique, protected product, defending against generic competition and adding significant value to their portfolio pharmtech.com.
Ethical Considerations in this compound Research and Development
The ethical conduct of research involving any new compound is paramount to ensure the protection of research participants, the integrity of the scientific data, and public trust in the research enterprise. While specific ethical review documents for "this compound" are not publicly available, the ethical considerations guiding its research and development would be governed by established principles for clinical trials, particularly those for compounds targeting neurological conditions. These principles are universally applied and are not specific to any single compound but form the bedrock of ethical research conduct.
A critical component of this ethical framework is the process of informed consent . For any clinical trial involving this compound, prospective participants must be provided with comprehensive information about the study in a manner that is clear and understandable. This includes the purpose of the research, the procedures involved, potential risks and benefits, and the voluntary nature of participation, ensuring that their decision to participate is autonomous and well-informed. In the context of neurological research, where conditions may affect cognitive abilities, ensuring true comprehension of the provided information presents a significant ethical challenge that researchers must diligently address.
The oversight of Institutional Review Boards (IRBs) or Research Ethics Committees (RECs) is another fundamental ethical safeguard. These independent bodies are responsible for reviewing research protocols to ensure they adhere to ethical guidelines and that the rights and welfare of human subjects are protected. An IRB would meticulously scrutinize a study protocol for this compound, assessing the risk-benefit ratio, the fairness of subject selection, and the adequacy of the informed consent process.
Furthermore, the ethical principle of beneficence requires that the research is designed to maximize potential benefits and minimize potential harm to participants. This involves rigorous preclinical testing of this compound to establish a reasonable expectation of safety before proceeding to human trials. The principle of justice dictates that the selection of research participants should be equitable, avoiding the exploitation of vulnerable populations. Researchers developing this compound would need to ensure that the burdens and benefits of the research are distributed fairly among different groups in society.
The following table outlines the core ethical principles that would be integral to the research and development of this compound:
| Ethical Principle | Application in this compound Research |
| Respect for Persons | Protecting the autonomy of all participants through a robust informed consent process. |
| Beneficence | Maximizing the potential benefits of this compound while minimizing risks to participants. |
| Justice | Ensuring the fair and equitable selection of participants in clinical trials. |
| Integrity | Maintaining the honesty and transparency of the research process and its outcomes. |
Future Directions and Emerging Research Avenues for Carsalam
Identification of Novel Therapeutic Targets and Expanded Applications
Current research indicates that Carsalam acts as an inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). mdpi.comnih.govnih.govoroboros.atphysiology.orgmdpi.com This discovery positions this compound, and its derivatives, as promising candidates for targeting metabolic dysfunctions. The MPC is a crucial complex in cellular metabolism, and its dysregulation has been implicated in several metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.govnih.gov Inhibition of MPC, as demonstrated by this compound, can lead to suppressed hepatic gluconeogenesis and improved glucose tolerance, suggesting its potential as an antidiabetic agent. nih.govnih.gov
Beyond metabolic disorders, preliminary findings suggest a broader therapeutic scope. The modulation of mitochondrial pyruvate metabolism, influenced by MPC inhibition, has been linked to glutamatergic neurotransmission, establishing the MPC as a therapeutic target for neurodegenerative diseases characterized by excitotoxicity. researchgate.net Furthermore, targeting mitochondrial metabolic reprogramming, where MPC plays a role, is being explored as a potential approach for cancer therapy. mdpi.com this compound's established identity as a non-steroidal anti-inflammatory compound also continues to be a focus for potential expanded applications in inflammatory conditions. abmole.commdpi.combiosschina.com In industrial contexts, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, enhancing drug efficacy and stability, and is also utilized in the formulation of advanced polymers and agrochemicals. chemimpex.comchemimpex.com
Development of More Potent and Selective MPC Modulators
The identification of this compound as an MPC inhibitor has spurred efforts to develop more potent and selective modulators of this critical transporter. Studies have shown that this compound, alongside compounds like 7ACC1 and certain quinolone antibiotics (e.g., nalidixic acid), shares a common pharmacophore with 7ACC2, a known potent MPC inhibitor. mdpi.comnih.govnih.govoroboros.atphysiology.orgmdpi.comresearchgate.net
In mitochondrial respiration studies using pyruvate as a substrate, this compound exhibited approximately 50% inhibition at a concentration of 10 μM. nih.gov For comparison, 7ACC1 demonstrated potency nearly comparable to 7ACC2, with an IC50 similar to UK-5099, another established MPC inhibitor. nih.gov Nalidixic acid also showed approximately 50% inhibition at the same concentration. nih.gov These findings underscore the potential for structural modifications of this compound to yield compounds with enhanced inhibitory activity and improved pharmacokinetic properties, including oral availability, which is crucial for therapeutic development. mdpi.com
Table 1: Comparative MPC Inhibition by Select Compounds
| Compound | Concentration (µM) | Inhibition of Pyruvate-Mediated Mitochondrial Respiration |
| This compound | 10 | ~50% inhibition |
| Nalidixic acid | 10 | ~50% inhibition |
| 7ACC1 | - | Nearly as potent as 7ACC2 (IC50 comparable to UK-5099) |
Exploration of this compound in Combination Therapies
The potential for this compound to be integrated into combination therapies is an active area of exploration. Combination therapy, broadly defined as the use of multiple medications or therapies to address a single condition, offers several advantages, including the potential to achieve greater therapeutic effects at lower doses of individual agents, thereby reducing the risk or incidence of adverse effects, or to overcome resistance mechanisms. nih.govepo.orgtaylorfrancis.com
This compound has been listed as a component in pharmaceutical compositions for combination therapies, particularly in the context of anti-inflammatory treatments. epo.orggoogleapis.com This suggests its potential to be co-administered with other therapeutic agents to achieve synergistic effects or to broaden the spectrum of therapeutic action. For instance, in the context of its MPC inhibitory activity, combining this compound with other antidiabetic drugs that target different pathways could lead to more comprehensive glucose control and improved patient outcomes. Similarly, in anti-inflammatory applications, its combination with other agents might offer enhanced efficacy or a more favorable side-effect profile. Research in this area would focus on identifying optimal drug pairings and understanding the pharmacokinetic and pharmacodynamic interactions.
Research into Advanced Drug Delivery Systems utilizing this compound as an Intermediate
This compound plays a significant role as an intermediate in the synthesis of Salcaprozate Sodium (SNAC), a compound known for its ability to enhance the oral absorption and bioavailability of various medications. foruchem.com SNAC, a surfactant, improves drug solubility in the gastrointestinal tract, making it particularly valuable for drugs with low oral bioavailability, such as certain GLP-1 receptor agonists (e.g., Semaglutide). foruchem.com
This highlights a key research avenue: the development of advanced drug delivery systems that leverage this compound's chemical properties as a building block. Future research could focus on designing novel derivatives of this compound or SNAC that offer even greater solubility enhancement, targeted delivery, or controlled release profiles. The field of drug delivery systems is rapidly advancing, incorporating technologies like lipid nanoparticles, stimuli-responsive systems, and engineered lipids to overcome challenges such as poor solubility, low availability, rapid degradation, and off-target effects of active pharmaceutical ingredients. cas.orgmdpi.comnih.gov Utilizing this compound as a versatile intermediate in the creation of such innovative delivery platforms could significantly improve the efficacy and patient adherence of a wide range of therapeutic agents.
Translational Research from Preclinical Findings to Clinical Investigations
Translational research for this compound involves bridging the gap between promising preclinical findings and their practical application in human health. This "bench-to-bedside" approach is critical for converting laboratory discoveries into new therapies, diagnostics, or clinical procedures. parisbraininstitute.orgusc.edunyu.eduuthscsa.educedars-sinai.edu
For this compound, this means moving from its demonstrated MPC inhibitory effects in cellular and animal models to human clinical investigations. While some MPC inhibitors have already entered clinical trials for type 2 diabetes, demonstrating their ability to lower fasting glucose and hemoglobin A1C, this compound itself would need to undergo rigorous preclinical development to establish its safety and efficacy profile before progressing to human trials. mdpi.com This translational pathway typically involves two main phases: the first translating basic research knowledge into a potential clinical product (e.g., drug development), and the second translating these concepts into actual clinical applications, including efficacy and safety evaluation in humans. parisbraininstitute.org Overcoming the "valley of death"—the financial, regulatory, and logistical hurdles in this transition—will be crucial for this compound's journey from research compound to clinical therapeutic. parisbraininstitute.org
Integration with Omics Technologies (e.g., Metabolomics, Proteomics, Genomics) for Comprehensive Biological Understanding
Integrating this compound research with "omics" technologies is essential for gaining a comprehensive understanding of its biological impact and identifying new therapeutic opportunities. Omics technologies, including genomics (study of DNA), transcriptomics (study of RNA), proteomics (study of proteins), and metabolomics (study of metabolites), provide large-scale, holistic insights into biological systems. humanspecificresearch.orguninet.edunih.govresearchgate.netnih.gov
By applying these technologies, researchers can:
Metabolomics: Analyze global metabolite profiles in response to this compound treatment to precisely map its impact on metabolic pathways beyond pyruvate metabolism. This can reveal novel biomarkers for disease progression or treatment response. humanspecificresearch.orgnih.gov
Proteomics: Study changes in protein expression, function, and interactions within cells or tissues treated with this compound. This can help identify new protein targets or pathways modulated by this compound, providing a deeper understanding of its mechanism of action. humanspecificresearch.orguninet.edu
Genomics/Transcriptomics: Investigate how this compound influences gene expression patterns, potentially uncovering upstream regulatory effects or identifying genetic predispositions to its therapeutic effects. humanspecificresearch.orguninet.edu
The integration of these diverse datasets through systems biology approaches can provide a more complete picture of how this compound interacts with complex biological networks, facilitating the identification of signaling molecules associated with cell growth, death, and metabolism, and ultimately accelerating drug discovery and development. uninet.eduresearchgate.net
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development by enhancing efficiency, reducing costs, and improving accuracy. openaccessjournals.commednexus.orgmdpi.comfarmaciajournal.comresearchgate.netresearchgate.net These technologies hold significant promise for accelerating the research and development of this compound and its derivatives.
Specific applications of AI and ML in this compound drug discovery include:
Predicting Compound Properties: AI algorithms can predict physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion, and toxicity - ADMET), and bioactivity of this compound derivatives, reducing the need for extensive experimental testing. mednexus.orgmdpi.comresearchgate.net
Optimizing Synthesis Pathways: ML can be used to optimize synthetic protocols for this compound and its analogues, ensuring reproducibility and scalability in their production. openaccessjournals.com
Drug-Target Identification and Interaction Analysis: AI can analyze vast chemical databases to identify potential new therapeutic targets for this compound or predict its binding affinity with target proteins, such as specific MPC isoforms or other metabolic enzymes. mdpi.comfarmaciajournal.comresearchgate.net
De Novo Drug Design: Generative AI models can design novel this compound-like compounds with desired therapeutic properties, potentially leading to more potent and selective MPC modulators or compounds with improved drug-like characteristics. mdpi.comfarmaciajournal.comresearchgate.net
Simulations and Virtual Screening: AI can conduct simulations to assess drug efficacy and toxicity, potentially reducing the reliance on costly and time-consuming preclinical and clinical trials. mednexus.org
By leveraging AI and ML, researchers can more efficiently explore the chemical space around this compound, prioritize promising candidates for further investigation, and streamline the entire drug discovery pipeline, from initial concept to potential clinical development.
Q & A
Q. What are the key physicochemical properties of Carsalam, and how do they influence experimental design in antibacterial studies?
this compound (C₈H₅NO₃) is a benzoxazine-dione derivative with a molecular weight of 163.13 g/mol. Key properties include:
- Solubility : 40 mg/mL in DMSO, critical for in vitro assays requiring dissolution .
- Melting Point : 228–232°C, indicating thermal stability under standard laboratory conditions .
- Density/Refractive Index : Calculated values (1.4 g/cm³, 1.586) aid in purity assessment via techniques like differential scanning calorimetry (DSC). Methodological Note: Prioritize solvent compatibility (e.g., avoid aqueous buffers due to limited water solubility) and validate compound stability via thermogravimetric analysis (TGA) during assay design .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Synthesis : Follow protocols for cyclization of substituted anthranilic acid derivatives, ensuring reaction conditions (e.g., temperature, catalyst) are meticulously documented .
- Characterization : Use HPLC-MS for purity (>95%) and NMR (¹H/¹³C) to confirm the benzoxazine-dione core. Cross-reference spectral data with published literature to resolve ambiguities .
- Storage : Store in airtight containers at 4°C to prevent degradation, as hygroscopicity may alter solubility .
Advanced Research Questions
Q. What mechanistic contradictions exist regarding this compound’s antibacterial activity, and how can they be resolved?
While this compound is classically described as a bacterial protein synthesis inhibitor via ribosome targeting, recent studies suggest additional roles in membrane disruption . To address contradictions:
- Experimental Design :
Compare MIC (minimum inhibitory concentration) trends in ribosomal mutant vs. wild-type bacterial strains.
Use fluorescence microscopy with membrane-specific dyes (e.g., DiOC₂) to assess membrane integrity post-treatment.
Contradictory results may arise from assay-specific conditions (e.g., pH affecting solubility); replicate experiments under standardized buffers .
Q. How can computational modeling guide the development of this compound analogs with reduced toxicity?
- Structure-Activity Relationship (SAR) : Employ molecular docking (e.g., AutoDock Vina) to identify modifications to the benzoxazine core that reduce off-target binding in mammalian cells .
- ADMET Prediction : Use tools like SwissADME to prioritize analogs with lower predicted hepatotoxicity (e.g., reducing logP values below 2.5) .
- Validation : Cross-check in vitro cytotoxicity (e.g., HepG2 cell assays) with computational predictions to refine models .
Q. What methodological challenges arise when studying this compound’s role in viral entry inhibition (e.g., TMPRSS2 interaction), and how can they be mitigated?
- Challenge : Differentiating this compound’s direct inhibition of TMPRSS2 from downstream effects on host-cell proteases.
- Approach :
Use siRNA knockdown of TMPRSS2 in tandem with this compound treatment; measure viral load via plaque assays .
Perform surface plasmon resonance (SPR) to quantify binding affinity between this compound and TMPRSS2 .
Note: Ensure negative controls (e.g., inactive structural analogs) to confirm specificity .
Data Analysis & Reporting
Q. How should researchers document contradictory findings in this compound’s stability under varying pH conditions?
- Data Presentation : Tabulate stability half-lives (t₁/₂) across pH 2–9, highlighting deviations (e.g., rapid degradation at pH < 3).
- Statistical Rigor : Apply ANOVA to confirm pH-dependent trends, and discuss potential hydrolysis mechanisms .
- Supplemental Material : Provide raw HPLC chromatograms and degradation kinetics curves for transparency .
Q. What are best practices for citing this compound’s hybrid applications (antibacterial + antiviral) in interdisciplinary studies?
- Contextualize Mechanisms : Clearly distinguish evidence for ribosomal vs. protease inhibition in separate sections.
- Citations : Prioritize primary literature over reviews (e.g., cite virology studies on TMPRSS2 separately from antibacterial SAR papers ).
- Ethical Reporting : Disclose any conflicting hypotheses (e.g., "While this compound’s antiviral role is preliminary, its ribosome-binding activity is well-established...") .
Methodological Resources
- Spectral Libraries : PubChem (CID 163956) and Reaxys for cross-validating NMR/IR data .
- Computational Tools : Gaussian for DFT calculations of electronic properties; PyMOL for visualizing ligand-target interactions .
- Ethical Guidelines : Adhere to journal-specific protocols for compound characterization (e.g., Beilstein Journal’s requirements for experimental reproducibility ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
